molecular formula C8H15NO2 B13169965 2-Ethoxy-1-(pyrrolidin-3-yl)ethan-1-one

2-Ethoxy-1-(pyrrolidin-3-yl)ethan-1-one

Cat. No.: B13169965
M. Wt: 157.21 g/mol
InChI Key: MKYKDSPDJOXEGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-1-(pyrrolidin-3-yl)ethan-1-one is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-(pyrrolidin-3-yl)ethan-1-one typically involves the reaction of 2-(pyrrolidin-1-yl)ethanol with an appropriate ethoxy-containing reagent under controlled conditions. One common method involves the use of copper(II) bromide as a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-(pyrrolidin-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Ethoxy-1-(pyrrolidin-3-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-(pyrrolidin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-yl)ethanol: A related compound with similar structural features but different functional groups.

    Pyrrolidine-2-one: Another pyrrolidine derivative with distinct chemical properties and applications.

    Pyrrolidine-2,5-dione: A compound with a different substitution pattern on the pyrrolidine ring.

Uniqueness

2-Ethoxy-1-(pyrrolidin-3-yl)ethan-1-one is unique due to the presence of both an ethoxy group and a pyrrolidine ring, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

2-ethoxy-1-pyrrolidin-3-ylethanone

InChI

InChI=1S/C8H15NO2/c1-2-11-6-8(10)7-3-4-9-5-7/h7,9H,2-6H2,1H3

InChI Key

MKYKDSPDJOXEGW-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)C1CCNC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.